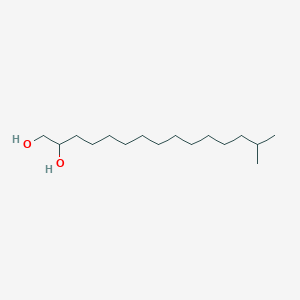![molecular formula C10H5F7O2S B14423985 3-[(Heptafluoropropyl)sulfanyl]benzoic acid CAS No. 79865-60-4](/img/structure/B14423985.png)
3-[(Heptafluoropropyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Heptafluoropropyl)sulfanyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a heptafluoropropylsulfanyl group. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the heptafluoropropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Heptafluoropropyl)sulfanyl]benzoic acid typically involves the introduction of the heptafluoropropylsulfanyl group onto a benzoic acid derivative. One common method involves the reaction of 3-mercaptobenzoic acid with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Heptafluoropropyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
3-[(Heptafluoropropyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-[(Heptafluoropropyl)sulfanyl]benzoic acid is influenced by the electron-withdrawing effects of the heptafluoropropyl group. This group can stabilize negative charges and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethylthio)benzoic acid: Similar structure but with a trifluoromethyl group instead of a heptafluoropropyl group.
3-(Pentafluoroethylthio)benzoic acid: Contains a pentafluoroethyl group.
3-(Nonafluorobutylthio)benzoic acid: Contains a nonafluorobutyl group.
Uniqueness
3-[(Heptafluoropropyl)sulfanyl]benzoic acid is unique due to the presence of the heptafluoropropyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring strong electron-withdrawing effects and high chemical stability.
Properties
CAS No. |
79865-60-4 |
|---|---|
Molecular Formula |
C10H5F7O2S |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)15)10(16,17)20-6-3-1-2-5(4-6)7(18)19/h1-4H,(H,18,19) |
InChI Key |
NCVBTUWFGASPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


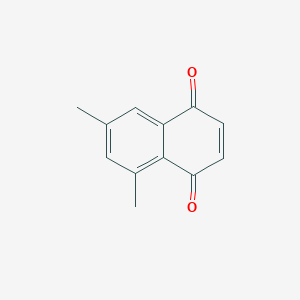
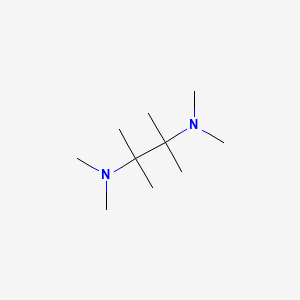
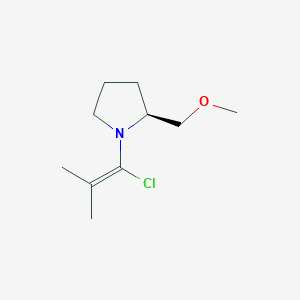

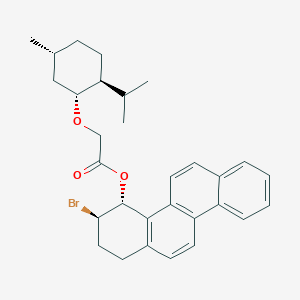
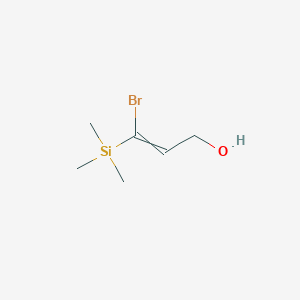
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
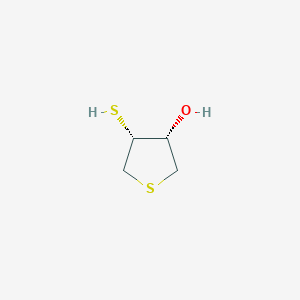

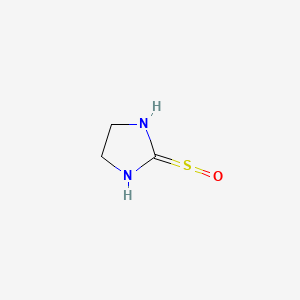
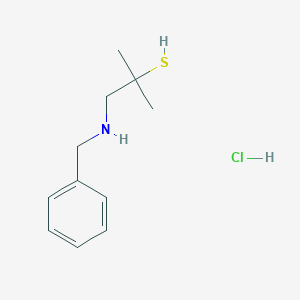
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
